molecular formula C10H18N2O5S B089144 Met-Glu CAS No. 14517-44-3

Met-Glu

Cat. No. B089144
CAS RN: 14517-44-3
M. Wt: 278.33 g/mol
InChI Key: ADHNYKZHPOEULM-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Met-Glu” refers to a dipeptide composed of methionine and glutamic acid. Methionine is an essential amino acid in humans, meaning it cannot be synthesized in the body and must be obtained from the diet . Glutamic acid is a non-essential amino acid, which means the body can produce it .


Molecular Structure Analysis

The molecular formula of “Met-Glu” is C10H18N2O5S . It has an average mass of 278.325 Da and a monoisotopic mass of 278.093628 Da . The molecule includes 7 hydrogen bond acceptors, 5 hydrogen bond donors, and 9 freely rotating bonds .


Physical And Chemical Properties Analysis

“Met-Glu” has a density of 1.3±0.1 g/cm^3, a boiling point of 583.7±50.0 °C at 760 mmHg, and a flash point of 306.8±30.1 °C . It has a molar refractivity of 66.6±0.3 cm^3, a polar surface area of 155 Å^2, and a molar volume of 207.2±3.0 cm^3 .

Scientific Research Applications

  • Metformin and Gut Microbiome : Metformin modulates the gut microbiome in a mouse model of high-fat diet-induced glucolipid metabolism disorder, suggesting its role in alleviating glucolipid metabolism disorder through gut microbiota modulation (Wu et al., 2022).

  • Metformin and Environmental Fate : Metformin, a common pharmaceutical, is primarily transformed to guanylurea (GUU) in the environment. It's important to assess the environmental risk associated with MET and its transformation products, as MET may partition from surface water to sediment (Straub et al., 2019).

  • Vasculoprotective Properties of Metformin : Metformin exhibits multiple biological effects, including vasculoprotective properties, which are significant for preventing diabetic vascular complications (Wiernsperger, 2000).

  • Metformin and Hepatic Gluconeogenesis : Metformin inhibits hepatic gluconeogenesis through AMP-Activated Protein Kinase–dependent regulation of the orphan nuclear receptor SHP, indicating its therapeutic potential in type 2 diabetes (Kim et al., 2008).

  • Metformin and Incretin Receptor Axis : Metformin regulates the incretin receptor axis in mice through a pathway dependent on peroxisome proliferator-activated receptor-α, providing insights into its glucoregulatory actions (Maida et al., 2011).

  • Gut-Based Mechanism of Metformin Action : The primary glucose-lowering effect of delayed-release metformin resides in the gut rather than the circulation, underscoring a predominantly lower bowel-mediated mechanism of action (Buse et al., 2015).

  • Metformin Biodegradation : Biodegradation studies of metformin and its transformation product, guanylurea, highlight the environmental impact and the importance of understanding the degradation pathways of pharmaceuticals (Poursat et al., 2019).

  • Metformin in Glucose Transporter Gene Variant Response : A variant of the glucose transporter gene SLC2A2 modifies the glycaemic response to metformin therapy in recently diagnosed type 2 diabetes, emphasizing the genetic factors influencing metformin efficacy (Rathmann et al., 2018).

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHNYKZHPOEULM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314353
Record name Methionylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methionylglutamic acid

CAS RN

14517-44-3
Record name Methionylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14517-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Met-Glu
Reactant of Route 2
Reactant of Route 2
Met-Glu
Reactant of Route 3
Reactant of Route 3
Met-Glu
Reactant of Route 4
Reactant of Route 4
Met-Glu
Reactant of Route 5
Reactant of Route 5
Met-Glu
Reactant of Route 6
Reactant of Route 6
Met-Glu

Citations

For This Compound
13,000
Citations
F Hirata, Y Notsu, K Matsuda, G Vasanthakumar… - Biochemical and …, 1984 - Elsevier
Chemotaxis of rabbit peritoneal leucocytes stimulated by fMet-Leu-Phe, a synthetic chemoattractant, was inhibited by Glu-Glu-Glu-Glu-Tyr-Pro-Met-Glu (MT peptide) and Leu-Ile-Glu-Asp…
Number of citations: 30 www.sciencedirect.com
Y Yang, H Song, B Wang, Q Tian… - Journal of Food …, 2020 - Wiley Online Library
… In this study, a novel antiplatelet peptide Met-Glu (ME) was separated and identified from silver carp skin by YMC ODS-A C18 separation and ESI-MS/MS analysis. Peptide ME inhibited …
Number of citations: 6 onlinelibrary.wiley.com
B Schaffhausen, TL Benjamin, L Pike… - Journal of Biological …, 1982 - ASBMB
Middle T antigen of polyoma virus has an associated tyrosine kinase activity which phosphorylates tyrosine residue 315 on middle T in immunoprecipitates. A peptide representing the …
Number of citations: 38 www.jbc.org
H Wincel, RH Fokkens - Rapid communications in mass …, 2002 - Wiley Online Library
… (MS/MS) approach has been used for investigation of the gas-phase ion chemistry of systems containing the amino acids Glu and Met, and the dipeptides γ-Glu-Met and Met-Glu. The …
S MATSUMOTO, H IMANISHI - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
The effects of recombinant human interferon (lFN)-gamma (Met—Gln form), which has the same amino acid sequence as natural human IFN-gamma except for the N-terminal …
Number of citations: 2 www.jstage.jst.go.jp
G Admiraal, A Vos - International journal of peptide and protein …, 1984 - Wiley Online Library
The conformation of the molecules in ACTH 4–10 has been determined as part of a study of the conformations of the biologically active N‐terminal fragments of the adrenocorticotropic …
Number of citations: 7 onlinelibrary.wiley.com
K Kamel, A El-Najjar, BB Webber, SS Chen… - … et Biophysica Acta (BBA …, 1985 - Elsevier
… The introduction of this glutamic acid residue prevents the removal of the initiator methione, thus extending the N-terminus by one residue to Met-Glu-His-Leu-Thr-. The methionine …
Number of citations: 21 www.sciencedirect.com
RA Buono, N Kucharczyk, M Neuenschwander… - Journal of computer …, 1996 - Springer
The design of enzyme mimics with therapeutic and industrial applications has interested both experimental and computational chemists for several decades. Recent advances in the …
Number of citations: 4 link.springer.com
R Schwyzer, H Kappeler - Helvetica Chimica Acta, 1961 - Wiley Online Library
The synthesis of the decapeptide H·Ser‐Tyr‐Ser‐Met‐Glu‐His‐Phe‐Arg‐Try‐Gly·OH t ) which constitutes an essential portion of the corticotropin (ACTH) and α‐melanotropin (α‐MSH) …
Number of citations: 174 onlinelibrary.wiley.com
RP Moerschell, Y Hosokawa, S Tsunasawa… - Journal of Biological …, 1990 - Elsevier
… We believe the Met- Glu- and Met-Asp- are the members of the class of Met-acidic proteins, whereas Met-Asn-Phe- (CYCl-849) may be a mem- ber of a different class that may include …
Number of citations: 249 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.